molecular formula C12H13NO B6616997 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole CAS No. 61314-42-9

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole

Cat. No.: B6616997
CAS No.: 61314-42-9
M. Wt: 187.24 g/mol
InChI Key: RKPYUOUVRYIKEV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole can be achieved through several methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This reaction is regioselective and can be performed under mild conditions. Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using nitrile oxides and olefins. The reaction conditions are optimized to ensure high yield and purity of the product. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-5-pentyl-2-furanheptanoic acid: Another heterocyclic compound with a different ring structure.

    3,4-Dimethyl-5-nitrophenyl-1,2-oxazole: A similar compound with a nitro group instead of a methyl group.

Uniqueness

3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethyl-5-(3-methylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-5-4-6-11(7-8)12-9(2)10(3)13-14-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPYUOUVRYIKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90818515
Record name 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90818515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61314-42-9
Record name 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90818515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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